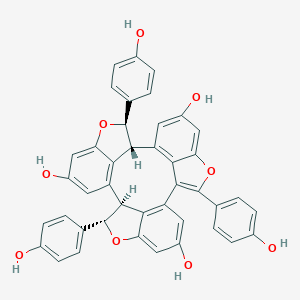
卡拉酚 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caraphenol A is a resveratrol trimer that can transiently reduce interferon-induced transmembrane (IFITM) protein expression. It safely enhances lentiviral vector gene delivery to hematopoietic stem and progenitor cells .
Synthesis Analysis
The synthesis of Caraphenol A involves Friedel–Crafts-type reactions promoted by either Au (III) or Brønsted acids. This approach has enabled the completion of an efficient and highly scalable total synthesis of Caraphenol A . The synthesis of functionalized nine-membered carbocycles remains a challenging goal for synthetic chemists, mainly due to their high ring strain .Molecular Structure Analysis
Caraphenol A has a molecular formula of C42H28O9 and a molecular weight of 676.7 g/mol . Its structure is composed of three resveratrol units .Chemical Reactions Analysis
Caraphenol A enhances lentiviral vector gene delivery efficiency to human and nonhuman primate hematopoietic stem and progenitor cells with integrating and nonintegrating LVs . It decreases interferon-induced transmembrane protein-mediated restriction in an endosomal trafficking-dependent manner .Physical And Chemical Properties Analysis
Caraphenol A is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic). It has a molecular weight of 676.67 g/mol .科学研究应用
Antioxidant Capacity
Caraphenol A has been found to have a significant antioxidant capacity . It consistently gave lower IC50 values than α-viniferin in various antioxidant capacity assays, including cupric ion-reducing antioxidant capacity assay, ferric-reducing antioxidant power assay, 1,1-diphenyl-2-picryl-hydrazl radical (DPPH•)-scavenging, and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical-scavenging assays .
Enhanced Redox-Mediated Antioxidant Mechanisms
The π-π conjugation of the exocyclic double bond in Caraphenol A can greatly enhance the redox-mediated antioxidant mechanisms . This makes Caraphenol A superior to α-viniferin in terms of its antioxidant properties .
Promotion of Fe2±Chelating Mechanism
Caraphenol A can partially promote the Fe2±chelating mechanism . This is another aspect that contributes to its antioxidant properties .
Gene Delivery to Hematopoietic Stem and Progenitor Cells
Caraphenol A has been found to safely enhance lentiviral vector gene delivery to hematopoietic stem and progenitor cells . This makes it a promising compound for gene therapy applications .
Reduction of Antiviral Restriction at Endosomes
Caraphenol A decreases interferon-induced transmembrane protein-mediated restriction in an endosomal trafficking-dependent manner . This property could be beneficial in the field of virology and immunology .
Improvement of Lentiviral Vector-Mediated Gene Therapy
The pharmacologic modification of intrinsic immune restriction factors by Caraphenol A is a promising and nontoxic approach for improving lentiviral vector-mediated gene therapy .
作用机制
Target of Action
Caraphenol A, a resveratrol trimer, primarily targets interferon-induced transmembrane (IFITM) proteins, human cystathionine β-synthase (hCBS), and human cystathionine γ-lyase (hCSE) . IFITM proteins are involved in the body’s immune response to viral infections, while hCBS and hCSE are key enzymes in the transsulfuration pathway, which is crucial for the biosynthesis of the amino acid cysteine .
Mode of Action
Caraphenol A interacts with its targets by transiently reducing the expression of IFITM proteins . It also inhibits the activity of hCBS and hCSE, with IC50 values of 5.9 μM and 12.1 μM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by Caraphenol A is the transsulfuration pathway, due to its inhibition of hCBS and hCSE . This pathway is essential for the biosynthesis of cysteine, a crucial amino acid involved in protein synthesis and other metabolic processes. By inhibiting hCBS and hCSE, Caraphenol A may disrupt the normal functioning of this pathway .
Pharmacokinetics
It has been shown to safely enhance lentiviral vector gene delivery to hematopoietic stem and progenitor cells . This suggests that Caraphenol A may have good bioavailability and can effectively reach its target cells .
Result of Action
The primary molecular effect of Caraphenol A is the transient reduction of IFITM protein expression . This can enhance the delivery of lentiviral vectors to hematopoietic stem and progenitor cells . At the cellular level, Caraphenol A’s inhibition of hCBS and hCSE could potentially disrupt cysteine biosynthesis and other related metabolic processes .
Action Environment
It’s worth noting that the π-π conjugation of the exocyclic double bond in caraphenol a can greatly enhance its redox-mediated antioxidant mechanisms and partially promote its fe2±chelating mechanism . This suggests that the compound’s antioxidant capacity and thus its overall efficacy could be influenced by the redox environment .
未来方向
属性
IUPAC Name |
(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJGXIKBFHUOY-PIQPXYRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caraphenol A | |
Q & A
Q1: How does caraphenol A enhance gene delivery to hematopoietic stem cells (HSCs)?
A: Caraphenol A improves lentiviral vector (LV) gene delivery efficiency to HSCs by reducing antiviral restriction at endosomes []. It achieves this by downregulating interferon-induced transmembrane proteins (IFITM2 and IFITM3) and altering their association with late endosomes, ultimately enhancing LV core endosomal escape [].
Q2: Can you describe a successful total synthesis approach for caraphenol A?
A: A scalable total synthesis of (±)-caraphenol A was achieved using a novel 9-exo-dig ring closure, a type of Friedel-Crafts cyclization, facilitated by a gold(III)-promoted reaction between an alkyne and an aryl ring []. This synthesis was notable for its efficiency, proceeding with an average yield of 89% per step (7.8% overall yield) and yielding over 600 mg of caraphenol A [].
Q3: What is the significance of the structural revision of caraphenol B and C, and how was it confirmed?
A: Initial structural assignments for caraphenol B and C, two resveratrol dimers, were found to be incorrect. Chemical synthesis revealed that the substituents on their respective indane systems exist in a relative trans,trans orientation, contrary to the originally proposed all-cis arrangement []. This revision was crucial for understanding the structure-activity relationships of these compounds.
Q4: Besides caraphenol A, what other bioactive stilbenes have been identified in grapes?
A: Utilizing a "suspect screening" metabolomics approach with UHPLC/QTOF mass spectrometry, researchers identified 18 stilbene derivatives in Vitis vinifera red grape varieties []. This list includes trans-resveratrol, various forms of piceid, astringin, resveratrol dimers, trimers, and tetramers such as pallidol and its glucoside, different isomers of viniferin, caraphenol B, parthenocissin A, miyabenol C, hopheapenol, ampelopsin H, and vaticanol C-like or isohopeaphenol [].
Q5: What is the current understanding of the substituent effect on the Nazarov cyclization of 2-arylchalcones in the context of caraphenol C synthesis?
A: Research focusing on the synthesis of caraphenol C explored a Nazarov cyclization strategy to obtain cis-2,3-diarylindanones []. This work investigated the influence of different substituents on the stereochemical outcome of the cyclization reaction, providing valuable insights into the synthesis of this complex molecule [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

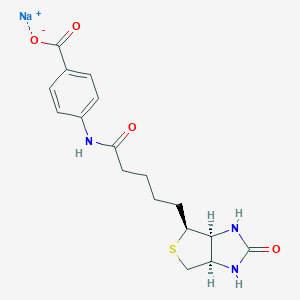
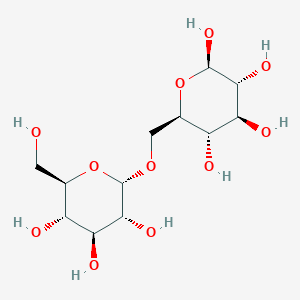

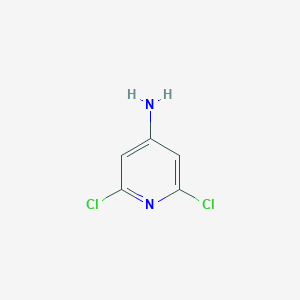
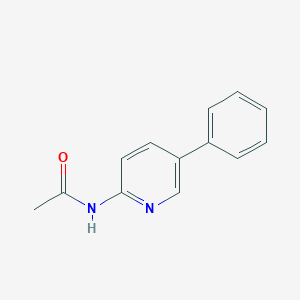







![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
